molecular formula C8H5F4NO B1594144 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide CAS No. 35980-25-7

2,2,2-trifluoro-N-(4-fluorophenyl)acetamide

Cat. No.: B1594144
CAS No.: 35980-25-7
M. Wt: 207.12 g/mol
InChI Key: YTUKUMWAERJYPA-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-fluorophenyl)acetamide, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFAA is a white crystalline solid that is soluble in organic solvents such as chloroform, methylene chloride, and acetone.

Scientific Research Applications

Crystal Structure and Pharmacological Applications

The crystalline form of a related compound, 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide, shows promise in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This form is better absorbed than its other forms after inhalation, demonstrating its potential as an efficient drug delivery system for respiratory conditions (Norman, 2013).

Electrophilic Fluorinating Agents

Another derivative, perfluoro-[N-(4-pyridyl)acetamide], has been explored as an electrophilic fluorinating agent. It demonstrates effective fluorination under mild conditions, indicating its potential utility in organic synthesis and material science (Banks et al., 1996).

Hydrogen Bond Properties in Acetamide Derivatives

A study on hydrogen bond properties of peptide groups in derivatives of acetamide, including 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide, reveals varying behaviors in contributing to hydrogen bonding interactions. This study offers insights into the structural dynamics of these compounds, which is crucial for designing more effective pharmaceuticals (Mirzaei et al., 2010).

Potential as Pesticides

Several derivatives, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized as potential pesticides. Their structural properties have been elucidated through X-ray powder diffraction, which is crucial for understanding their interaction with biological targets (Olszewska et al., 2008).

Antiplasmodial Properties

A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which include derivatives of this compound, have shown potential antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. This highlights its potential in developing new antimalarial drugs (Mphahlele et al., 2017).

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUKUMWAERJYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189539
Record name Acetanilide, 2,2,2,4'-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35980-25-7
Record name 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35980-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2,2,2,4'-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035980257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322049
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2,2,2,4'-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9C5AFJ8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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